molecular formula C22H27N7O2S B569063 Deschloro Dasatinib CAS No. 1184919-23-0

Deschloro Dasatinib

Katalognummer B569063
CAS-Nummer: 1184919-23-0
Molekulargewicht: 453.565
InChI-Schlüssel: AMOFUFYOLNJZBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deschloro Dasatinib is an impurity of Dasatinib , a 2nd generation Tyrosine Kinase Inhibitor (TKI) with the potential to treat numerous forms of leukemic and cancer patients . It is 300 times more potent than imatinib .


Synthesis Analysis

A study revealed the anticancer activity of dasatinib by inhibiting the telomerase activity in DNA synthesis by conjugation of dasatinib with Cu(II) which forms a complex of Cu(II)-dasatinib .


Molecular Structure Analysis

Dasatinib is chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . It has the molecular formula of C22H26ClN7O2S.H2O which corresponds to a formula weight of 506.02 g mol−1 (monohydrate) .


Chemical Reactions Analysis

Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .


Physical And Chemical Properties Analysis

Dasatinib is a BCS class II drug with low solubility and high permeability . The solubility of DAS cocrystals was found to be ideally enhanced up to 6-fold, 4.5-fold, and 3.5-fold higher than DAS .

Wissenschaftliche Forschungsanwendungen

1. Anti-Leukemia Efficacy Enhancement

  • Summary of Application: Dasatinib has been found to enhance the anti-leukemia efficacy of chimeric antigen receptor T cells by inhibiting cell differentiation and exhaustion .
  • Methods of Application: Dasatinib was identified as an optimal candidate to prevent or reverse both CD28/CART and 4-1BB/CART cell differentiation and exhaustion during ex vivo expansion . This was achieved by reducing the phosphorylation of Src and Lck, and downregulating the expression of genes involved in CAR signaling pathways .
  • Results or Outcomes: The treatment with dasatinib resulted in the optimization of cell differentiation, exhaustion, and apoptosis-related gene expression. This enhanced the therapeutic efficacy and in vivo persistence of CART cells .

2. Treatment of Corneal Neovascularization

  • Summary of Application: Dasatinib, a poorly water-soluble tyrosine kinase inhibitor with dual Src family kinase and platelet derived growth factor receptor inhibiting capability, has shown potential in the treatment of corneal neovascularization .
  • Methods of Application: In this study, dasatinib was successfully encapsulated into a nanostructured lipid carrier (Dasa-NLC). The NLC increased the solubility of dasatinib by more than 1220 times, sustained the drug release, reduced the ocular toxicity, and facilitated its penetration into the cornea .
  • Results or Outcomes: Dasa-NLC significantly inhibited the proliferation, migration, and tube formation of HUVEC cells, the three most important angiogenesis-related cellular changes of the CNV . In an alkaline burned mice CNV model, the development of the CNV and pathological changes of the cornea were significantly inhibited .

3. Treatment of Various Forms of Leukemia and Cancer

  • Summary of Application: Dasatinib is a 2nd generation TKI (Tyrosine Kinase Inhibitor) that has the potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application were not detailed in the source .

4. Treatment of Multiple Cancer Malignancies

  • Summary of Application: Dasatinib is a 2nd generation TKI (Tyrosine Kinase Inhibitor) that has the potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application were not detailed in the source .

5. Inhibition of Platelet Activation

  • Summary of Application: Dasatinib weakly affects platelet activation by thrombin or adenosine diphosphate but is a potent inhibitor of platelet signaling and functions initiated by collagen or FcγRIIA cross-linking .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: Treatment with dasatinib increases the tail bleeding time in a dose-dependent manner . It efficiently prevents platelet activation mediated by FcγRIIA cross-linking and by sera from patients with heparin-induced thrombocytopenia .

6. Improved Bioavailability

  • Summary of Application: XS004, an ASD formulation of dasatinib, with improved biopharmaceutical features, reduces the risk of both low exposure and high exposure outliers .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: The results suggest that XS004 reduces the risk of exposure outside the therapeutic window .

7. Treatment of Multiple Cancer Malignancies

  • Summary of Application: Dasatinib is a 2nd generation TKI (Tyrosine Kinase Inhibitor) that has the potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application were not detailed in the source .

8. Inhibition of Platelet Activation

  • Summary of Application: Dasatinib weakly affects platelet activation by thrombin or adenosine diphosphate but is a potent inhibitor of platelet signaling and functions initiated by collagen or FcγRIIA cross-linking, which require immunoreceptor tyrosine-based activation motif phosphorylation by SFKs .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: Treatment with dasatinib increases the tail bleeding time in a dose-dependent manner . It efficiently prevents platelet activation mediated by FcγRIIA cross-linking and by sera from patients with heparin-induced thrombocytopenia .

9. Improved Bioavailability

  • Summary of Application: XS004, an ASD formulation of dasatinib, with improved biopharmaceutical features, reduces the risk of both low exposure and high exposure outliers .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: The results suggest that XS004 reduces the risk of exposure outside the therapeutic window .

Safety And Hazards

Dasatinib is toxic if swallowed, causes skin irritation, causes serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Zukünftige Richtungen

New treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . The development of novel tyrosine kinase inhibitors remains a major focus .

Eigenschaften

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOFUFYOLNJZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deschloro Dasatinib

CAS RN

1184919-23-0
Record name 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.